- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

3-bromo-2-phenyl-pyridine structure
상품 이름:3-bromo-2-phenyl-pyridine
CAS 번호:91182-50-2
MF:C11H8BrN
메가와트:234.091921806335
MDL:MFCD04114116
CID:797018
3-bromo-2-phenyl-pyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Bromo-2-phenylpyridine
- Pyridine,3-bromo-2-phenyl-
- 3-Brom-2-phenyl-pyridin
- 3-Bromo-2-phenylpyridine (ACI)
- 3-bromo-2-phenyl-pyridine
-
- MDL: MFCD04114116
- 인치: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
- InChIKey: QODMOFYNGFSWSQ-UHFFFAOYSA-N
- 미소: BrC1=CC=CN=C1C1C=CC=CC=1
계산된 속성
- 정밀분자량: 232.98400
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 1
실험적 성질
- 비등점: 296.1°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.51110
3-bromo-2-phenyl-pyridine 보안 정보
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
3-bromo-2-phenyl-pyridine 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
3-bromo-2-phenyl-pyridine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172246-10g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 10g |
$887 | 2024-07-20 | |
TRC | B698568-25mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 211538-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 5g |
£625.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |
3-bromo-2-phenyl-pyridine |
91182-50-2 | 95% | 1g |
¥ 501.00 | 2023-04-13 | |
Chemenu | CM172246-5g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 5g |
$444 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
¥123.00 | 2024-04-25 | |
Chemenu | CM172246-1g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$194 | 2024-07-20 | |
abcr | AB274081-1g |
3-Bromo-2-phenylpyridine, 97%; . |
91182-50-2 | 97% | 1g |
€146.20 | 2025-02-16 | |
Aaron | AR003JPT-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
$12.00 | 2025-01-22 | |
1PlusChem | 1P003JHH-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$58.00 | 2025-02-20 |
3-bromo-2-phenyl-pyridine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
참조
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
합성 방법 3
반응 조건
참조
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137]Tetrahedron, 2014, 70(8),,
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
참조
- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with AcidOrganic Letters, 2019, 21(21), 8611-8614,
합성 방법 5
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
참조
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
합성 방법 6
반응 조건
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
참조
- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl HalidesOrganometallics, 2017, 36(22), 4363-4366,
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
참조
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitorTetrahedron, 2013, 69(51), 10996-11003,
합성 방법 8
반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
참조
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
합성 방법 9
반응 조건
1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
참조
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
합성 방법 10
반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
참조
- Halogenation of the 3-position of pyridines through Zincke imine intermediatesScience (Washington, 2022, 378(6621), 773-779,
합성 방법 11
반응 조건
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
참조
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
합성 방법 12
반응 조건
1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C
참조
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air ConditionsOrganic Letters, 2018, 20(22), 7095-7099,
3-bromo-2-phenyl-pyridine Raw materials
- 3-Bromopyridine-2-carboxylic acid
- 3-Bromo-2-chlorolpyridine
- 2-Phenylpyridine
- 2,3-Dibromopyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid
- 3-Bromopyridine
3-bromo-2-phenyl-pyridine Preparation Products
3-bromo-2-phenyl-pyridine 관련 문헌
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
91182-50-2 (3-bromo-2-phenyl-pyridine) 관련 제품
- 886902-82-5(N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide)
- 64922-04-9(ethyl 1H-1,2,4-triazole-5-carboxylate)
- 1361913-06-5(4-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)
- 951896-85-8(1-oxo-N-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-isothiochromene-3-carboxamide)
- 107648-56-6((Z)-2-hydroxyphenyl hydrogen hex-3-en-3-ylboronate)
- 886914-04-1(N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 2229517-12-6(3-amino-2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid)
- 1956426-78-0((E)-Tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate)
- 2549002-02-8(8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 70219-24-8(4-(2-amino-3,3-difluoropropyl)benzene-1,2-diol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

순결:99%/99%/99%
재다:5g/10g/25g
가격 ($):245.0/342.0/750.0